molecular formula C12H13NO5 B14239129 Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate

Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate

Cat. No.: B14239129
M. Wt: 251.23 g/mol
InChI Key: XOXREGFRGZVOJG-UHFFFAOYSA-N
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Description

Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate is an organic compound that combines a tetrahydrofuran ring with a nitrobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with tetrahydrofuran-2-ylmethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Conversion to 3-aminobenzoate derivatives.

    Reduction: Formation of tetrahydrofuran-2-ylmethanol and 3-nitrobenzoic acid.

    Substitution: Formation of substituted nitrobenzoate derivatives.

Scientific Research Applications

Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The tetrahydrofuran ring provides stability and enhances the compound’s solubility in organic solvents.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Similar ester structure but lacks the tetrahydrofuran ring.

    Ethyl 3-nitrobenzoate: Another ester derivative with a different alkyl group.

    Tetrahydrofuran-2-ylmethyl benzoate: Similar structure but without the nitro group.

Uniqueness

Tetrahydrofuran-2-ylmethyl 3-nitrobenzoate is unique due to the presence of both the tetrahydrofuran ring and the nitrobenzoate ester, which confer distinct chemical and physical properties

Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

oxolan-2-ylmethyl 3-nitrobenzoate

InChI

InChI=1S/C12H13NO5/c14-12(18-8-11-5-2-6-17-11)9-3-1-4-10(7-9)13(15)16/h1,3-4,7,11H,2,5-6,8H2

InChI Key

XOXREGFRGZVOJG-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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